(1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol
CAS No.:
Cat. No.: VC20457220
Molecular Formula: C8H6ClF3O
Molecular Weight: 210.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6ClF3O |
|---|---|
| Molecular Weight | 210.58 g/mol |
| IUPAC Name | (1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethanol |
| Standard InChI | InChI=1S/C8H6ClF3O/c9-4-1-2-6(10)5(3-4)7(13)8(11)12/h1-3,7-8,13H/t7-/m0/s1 |
| Standard InChI Key | JIWIJMGKUORXIN-ZETCQYMHSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1Cl)[C@@H](C(F)F)O)F |
| Canonical SMILES | C1=CC(=C(C=C1Cl)C(C(F)F)O)F |
Introduction
(1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol is an organic compound characterized by its unique structural features, including a chloro and a fluorine substituent on the phenyl ring, along with a difluoro group on the ethanol moiety. The presence of these halogen atoms significantly influences the compound's chemical properties and biological activity. Its molecular formula is not explicitly provided in the available literature, but it has a molecular weight of approximately 194.59 g/mol. The stereochemistry of this compound is denoted by the (1S) configuration, indicating specific spatial arrangements that can affect its reactivity and interaction with biological systems.
Applications and Potential Uses
While specific applications of (1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol are not well-documented, compounds with similar structural features are often explored in medicinal chemistry for their potential pharmacological properties. These properties can include antimicrobial, anti-inflammatory, or anticancer activities due to their ability to interact with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
Compounds sharing structural similarities with (1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(3-chloro-5-fluorophenyl)-2,2-difluoroethan-1-ol | C8H6ClF3O | Contains three fluorine atoms; used in pharmaceuticals |
| 2-Chloro-2,2-difluoroethanol | C2H3ClF2O | Simpler structure; used as a solvent |
| 1-(3-bromo-4-fluorophenyl)-2,2-difluoroethanol | Not specified | Contains bromine; potential for different reactivity |
Research Findings and Future Directions
Research on (1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol is limited, and detailed studies on its biological activity and pharmacodynamics are needed. The unique combination of chloro and fluoro substituents along with its stereochemistry may confer distinct reactivity patterns and biological activities compared to other similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume